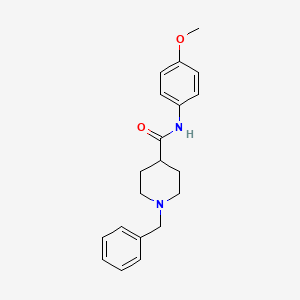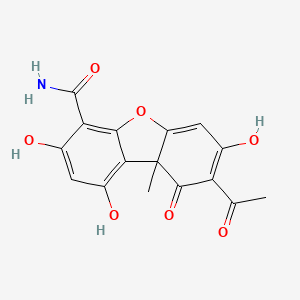
(2S)-7,4'-dihydroxy-3'-prenylflavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-7,4’-dihydroxy-3’-prenylflavan: is a naturally occurring flavonoid compound found in various plants. It belongs to the class of prenylated flavonoids, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 4’ and a prenyl group at position 3’ on the flavan skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-7,4’-dihydroxy-3’-prenylflavan typically involves several steps:
Prenylation: The introduction of the prenyl group at the 3’ position is achieved through a prenylation reaction. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.
Hydroxylation: The hydroxyl groups at positions 7 and 4’ are introduced through hydroxylation reactions. This can be achieved using hydroxylating agents such as hydrogen peroxide or through enzymatic hydroxylation.
Cyclization: The flavan skeleton is formed through a cyclization reaction, which can be catalyzed by acids or bases.
Industrial Production Methods
Industrial production of (2S)-7,4’-dihydroxy-3’-prenylflavan can be achieved through biotechnological methods, such as using genetically engineered microorganisms to produce the compound from simple precursors. This method is advantageous due to its sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2S)-7,4’-dihydroxy-3’-prenylflavan can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Reduced flavan derivatives
Substitution: Esterified or etherified flavan derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-7,4’-dihydroxy-3’-prenylflavan is used as a precursor for the synthesis of other flavonoid derivatives. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemistry.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit inflammatory pathways, making it a candidate for therapeutic applications.
Medicine
In medicine, (2S)-7,4’-dihydroxy-3’-prenylflavan is investigated for its potential use in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate various biological pathways makes it a promising compound for drug development.
Industry
In the industry, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
Mécanisme D'action
The mechanism of action of (2S)-7,4’-dihydroxy-3’-prenylflavan involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-naringenin: A dihydro-flavonoid with similar hydroxylation but lacking the prenyl group.
(2S)-eriodictyol: Another dihydro-flavonoid with hydroxyl groups at different positions.
(2S)-hesperetin: A methylated derivative of (2S)-naringenin.
Uniqueness
(2S)-7,4’-dihydroxy-3’-prenylflavan is unique due to the presence of the prenyl group at the 3’ position, which enhances its biological activity compared to non-prenylated flavonoids. This structural feature contributes to its increased lipophilicity and ability to interact with cellular membranes, making it more effective in various biological applications.
Propriétés
Formule moléculaire |
C20H22O3 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
Clé InChI |
HORNIGLAKNPZGF-IBGZPJMESA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)


![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)
![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)



